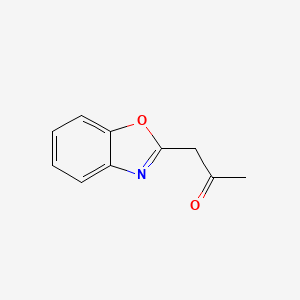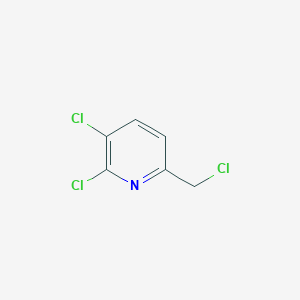
2-(6-Methyl-3-pyridyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-3-pyridyl)imidazole-5-methanol is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyridyl group attached to an imidazole ring, which is further substituted with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methyl-3-pyridyl)imidazole-5-methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the pyridyl group with an imidazole derivative. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(6-Methyl-3-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methyl-3-pyridyl)imidazole-5-methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2-(6-Methyl-3-pyridyl)imidazole-5-methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
2-(6-Methyl-3-pyridyl)acetic Acid: This compound shares a similar pyridyl group but has an acetic acid moiety instead of an imidazole ring.
6-Methyl-3-pyridone: This compound features a pyridone ring and a methyl group, differing from the imidazole structure.
Uniqueness: 2-(6-Methyl-3-pyridyl)imidazole-5-methanol is unique due to its combination of the pyridyl and imidazole rings, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[2-(6-methylpyridin-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-8(4-11-7)10-12-5-9(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
Clave InChI |
JOPYJUGDBUULBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)


![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)


